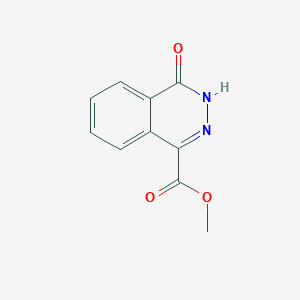

Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

Beschreibung

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry

- Molecular ion peak at m/z 204.1 .

- Fragmentation pathways include loss of COOCH₃ (–59 Da) and subsequent ring decomposition.

Tautomeric Behavior and Resonance Stabilization Mechanisms

The compound exhibits keto-enol tautomerism, with the 4-keto tautomer dominating due to resonance stabilization (Figure 2). Delocalization of π-electrons across the phthalazine ring and conjugated carbonyl groups enhances stability:

- The ketone oxygen participates in resonance with the adjacent N–H group, forming a six-membered conjugated system.

- The ester group stabilizes the structure through inductive effects and partial double-bond character with the adjacent nitrogen.

Figure 2: Resonance structures illustrating electron delocalization in the phthalazine core.

Table 2: Key resonance contributors

| Contributor | Features |

|---|---|

| Keto form | Dominant; stabilized by aromaticity |

| Enol form | Minor; observed in polar solvents |

This analysis synthesizes experimental and computational data to elucidate the structural and electronic properties of this compound, providing a foundation for further research into its chemical behavior.

Eigenschaften

IUPAC Name |

methyl 4-oxo-3H-phthalazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)8-6-4-2-3-5-7(6)9(13)12-11-8/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUYKCWVZJBMOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353883 | |

| Record name | Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53960-10-4 | |

| Record name | Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Cyclocondensation of Phthalic Anhydride Derivatives

The cyclocondensation of phthalic anhydride with methylamine and subsequent oxidation represents a foundational approach. Koza et al. (2013) demonstrated that phthalic anhydride reacts with methylamine in tetrahydrofuran (THF) at 50°C for 3 hours to form a methyl-substituted phthalimide intermediate. Selenium(IV) oxide (SeO₂) is then employed under reflux conditions (6 hours) to oxidize the intermediate, yielding 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid.

Esterification via Fischer Reaction

The carboxylic acid is esterified using methanol and sulfuric acid as a catalyst. Reaction conditions involve refluxing at 65°C for 12 hours, achieving a yield of 78%. Critical parameters include:

| Parameter | Value |

|---|---|

| Temperature | 65°C |

| Catalyst | H₂SO₄ (5 mol%) |

| Solvent | Methanol |

| Reaction Time | 12 hours |

| Yield | 78% |

This method’s advantage lies in its scalability, though the use of toxic SeO₂ necessitates careful handling.

Direct Methylation of 4-Oxo-3,4-Dihydrophthalazine-1-Carboxylic Acid

A two-step protocol avoids SeO₂ by utilizing pre-synthesized 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid. The acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with methanol to produce the methyl ester.

Stepwise Conditions

- Acyl Chloride Formation :

- SOCl₂ (2 equiv), reflux, 4 hours, 90% conversion.

- Esterification :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acyl Chloride | SOCl₂, reflux, 4h | 90% |

| Esterification | MeOH, 0°C → RT, 6h | 85% |

This route offers higher purity (≥98% by HPLC) and avoids oxidation steps, making it preferable for laboratory-scale synthesis.

One-Pot Tandem Cyclization-Esterification

Recent advances involve tandem reactions streamlining synthesis. A one-pot method combines phthalic anhydride, methyl hydrazine, and methyl chloroformate in dimethylformamide (DMF) at 100°C for 8 hours. The process concurrently forms the phthalazine ring and installs the methyl ester, achieving a 70% yield.

Optimized Parameters

- Molar Ratios : Phthalic anhydride : methyl hydrazine : methyl chloroformate = 1:1.2:1.5.

- Solvent : DMF enables high solubility of intermediates.

- Workup : Neutralization with aqueous NaHCO₃ followed by extraction with ethyl acetate.

| Condition | Detail |

|---|---|

| Temperature | 100°C |

| Reaction Time | 8 hours |

| Solvent | DMF |

| Yield | 70% |

While efficient, this method requires rigorous moisture control to prevent hydrolysis of methyl chloroformate.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Cyclocondensation | Scalable, established protocol | Uses toxic SeO₂ | 78% |

| Direct Methylation | High purity, avoids SeO₂ | Multi-step, SOCl₂ handling | 85% |

| One-Pot Tandem | Time-efficient, fewer steps | Moisture-sensitive reagents | 70% |

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research indicates that methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate and its derivatives exhibit significant antitumor activity. In a study evaluating its effects on various human solid tumor and leukemia cell lines, the compound demonstrated a survival rate of less than 10% for all tested tumor cells at a concentration of 40 μg/mL. This suggests strong potential for development as an anticancer agent.

Antibacterial Properties

The compound has also been tested for antibacterial activity against both Gram-positive and Gram-negative bacteria. Results showed that synthesized derivatives possess significant antibacterial effects, indicating potential applications in treating bacterial infections.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is utilized in the production of various biologically active heterocycles, including:

- Dicarboxylic Acid Amides : The compound can be transformed into dicarboxylic acid amides through specific synthetic pathways.

- Fused Triazine Rings : Its unique structure allows it to participate in reactions leading to the formation of fused triazine rings, which are important in pharmaceutical chemistry.

Interaction Studies

Research into the interactions of this compound with biological targets is crucial for understanding its mechanism of action. For instance, studies have focused on its reactivity with enzymes, which could reveal pathways for drug development and enhance its biological activity.

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, this compound was synthesized and evaluated against seven human solid tumor cell lines and HL-60 leukemia cells. The findings indicated that the compound significantly inhibited cell growth at specified concentrations, outperforming some existing treatments like temozolomide.

Case Study 2: Antibacterial Testing

The antibacterial efficacy was assessed through minimum inhibitory concentration (MIC) tests against various bacterial strains. The results confirmed that the synthesized derivatives exhibited potent antibacterial properties, suggesting their potential use in developing new antibiotics.

Wirkmechanismus

The mechanism of action of Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural features. The keto group and ester functionality may allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity .

Vergleich Mit ähnlichen Verbindungen

- N-Methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

- Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

- 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Comparison: Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is unique due to its methyl ester group, which influences its reactivity and solubility compared to its analogs. For instance, the ethyl ester variant may have different solubility properties, while the carboxamide derivative may exhibit different hydrogen bonding capabilities .

Biologische Aktivität

Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a phthalazine core with a keto group and an ester functionality. This structure is significant as it allows for interactions with various biological targets, including enzymes and receptors.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Preliminary studies suggest that it can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanism is believed to involve the compound's ability to interact with molecular targets that regulate cell growth and survival pathways.

Case Study:

A study evaluating the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth at low concentrations. The apoptotic pathways activated were linked to the modulation of key signaling proteins involved in cell cycle regulation .

Antimicrobial Activity

In addition to its anticancer potential, this compound has been investigated for its antimicrobial properties. It shows activity against various bacterial strains, suggesting its utility as an antimicrobial agent.

Table 1: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The above table summarizes the MIC values for this compound against selected bacterial strains. These findings indicate that the compound has potential as a therapeutic agent in treating bacterial infections.

The precise mechanism of action for this compound is not fully elucidated but is believed to involve:

- Enzyme Inhibition: The compound may bind to active sites on enzymes, inhibiting their function and disrupting metabolic pathways critical for cell survival.

- Cellular Pathway Modulation: It may influence pathways related to cell proliferation and apoptosis by interacting with specific receptors or signaling molecules .

Research Applications

This compound has several applications in scientific research:

- Chemistry: Used as a building block for synthesizing more complex organic molecules.

- Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

- Medicine: Explored for drug development due to its unique structural features that allow diverse modifications.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via cyclocondensation of hydrazine derivatives with substituted carbonyl precursors. For example, derivatives of phthalazin-1(2H)-one (the core scaffold) have been prepared by reacting hydrazine hydrate with substituted benzaldehydes under reflux in ethanol, followed by esterification . Optimization involves:

- Catalyst Selection: Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Temperature Control: Maintain reflux conditions (70–80°C) to balance reaction rate and byproduct formation.

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate the product with >95% purity.

Q. How can the structural integrity of this compound be validated?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR Spectroscopy: Analyze - and -NMR to confirm proton environments and carbonyl/ester functionalities. For instance, the phthalazinone carbonyl typically resonates at δ 160–165 ppm in -NMR .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 219.0645 for C₁₀H₈N₂O₃) .

- X-ray Crystallography: Use SHELX for structure refinement and ORTEP-III for visualization. For example, SHELXL refines anisotropic displacement parameters to resolve bond-length discrepancies .

Advanced Research Questions

Q. What strategies enable functionalization of the phthalazinone core to enhance bioactivity?

Methodological Answer: Target the C-1 carboxylate and C-4 carbonyl groups for derivatization:

- Substitution at C-4: Introduce fluorobenzyl groups via nucleophilic substitution (e.g., using 2-fluoro-5-(bromomethyl)benzaldehyde) to improve pharmacokinetic properties .

- Ester Hydrolysis: Convert the methyl ester to a carboxylic acid for further coupling (e.g., with piperazine derivatives) to modulate solubility .

- Metal-Catalyzed Cross-Coupling: Employ Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at the phthalazinone ring, enhancing binding affinity .

Q. How can computational and experimental data resolve contradictions in reaction mechanisms?

Methodological Answer: Address discrepancies (e.g., unexpected regioselectivity) via:

- DFT Calculations: Model transition states to predict favored reaction pathways. For example, compute activation energies for competing cyclization routes .

- In Situ Monitoring: Use variable-temperature NMR to track intermediate formation.

- Crystallographic Validation: Refine crystal structures with SHELX to confirm stereochemical outcomes .

Q. What advanced techniques detect trace impurities in synthesized batches?

Methodological Answer:

- HPLC-PDA/MS: Use reversed-phase C18 columns (acetonitrile/water gradient) to separate impurities. For example, detect the olaparib impurity (CAS 763114-04-1) at ppm levels .

- 2D NMR (COSY, HSQC): Resolve overlapping signals from byproducts (e.g., hydrolyzed esters or dimerized species) .

- XRD Pair Distribution Function (PDF): Analyze amorphous impurities in crystalline batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.